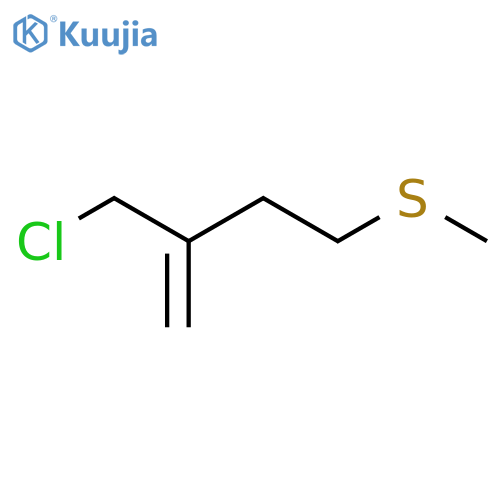Cas no 2228314-64-3 (2-(chloromethyl)-4-(methylsulfanyl)but-1-ene)

2228314-64-3 structure
商品名:2-(chloromethyl)-4-(methylsulfanyl)but-1-ene
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene
- EN300-1979752
- 2228314-64-3
-
- インチ: 1S/C6H11ClS/c1-6(5-7)3-4-8-2/h1,3-5H2,2H3
- InChIKey: FIVHEHGHSUUQQA-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)CCSC
計算された属性
- せいみつぶんしりょう: 150.0269992g/mol
- どういたいしつりょう: 150.0269992g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 70.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 25.3Ų
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979752-0.1g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1979752-1.0g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1979752-10.0g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1979752-0.05g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1979752-0.25g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1979752-1g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1979752-2.5g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1979752-5.0g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1979752-0.5g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1979752-5g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 5g |
$2858.0 | 2023-09-16 |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
2228314-64-3 (2-(chloromethyl)-4-(methylsulfanyl)but-1-ene) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
